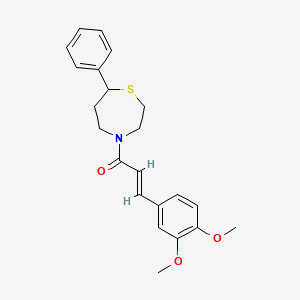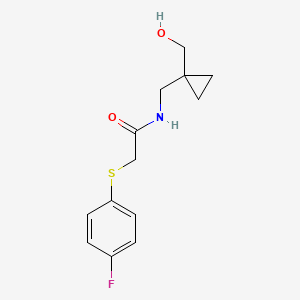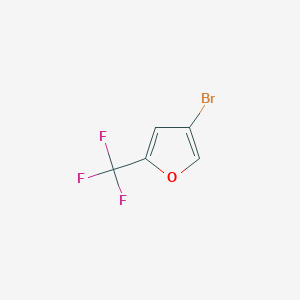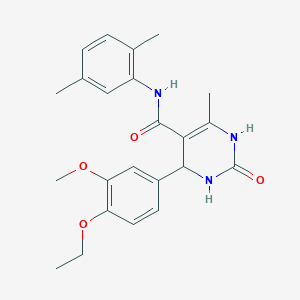![molecular formula C22H25N3OS B2992376 N-(4-METHYLPHENYL)-2-{1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]SULFANYL}ACETAMIDE CAS No. 866896-73-3](/img/structure/B2992376.png)
N-(4-METHYLPHENYL)-2-{1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]SULFANYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines a spirocyclic system with a quinazoline moiety
Aplicaciones Científicas De Investigación
N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-methylphenylamine with a spirocyclic ketone to form the intermediate amine. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE include:
- N-(2-METHYLPHENYL)-2-({4-(3-METHYLPHENYL)-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- 2-[(4-METHYLPHENYL)SULFANYL]-N-(4-PHENYL-1,2-OXAZOL-5-YL)ACETAMIDE
Uniqueness
The uniqueness of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE lies in its spirocyclic structure combined with a quinazoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16-9-11-17(12-10-16)23-20(26)15-27-21-18-7-3-4-8-19(18)24-22(25-21)13-5-2-6-14-22/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUXYUOXHEIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)





![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)




